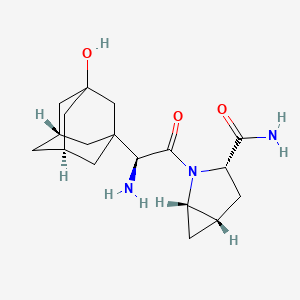
3-脱炭酸ニトリル 3-アセチルアミド サクサグリプチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Descarbonitrile 3-Acetamido Saxagliptin is a chemical compound that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is a derivative of Saxagliptin, which is used in the treatment of type 2 diabetes mellitus. This compound is known for its potent and selective inhibition of dipeptidyl peptidase-4, making it a valuable tool in diabetes management .
科学的研究の応用
3-Descarbonitrile 3-Acetamido Saxagliptin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is studied for its effects on dipeptidyl peptidase-4 and related biological pathways.
Medicine: It is explored for its potential therapeutic effects in diabetes management.
Industry: The compound is used in the quality control of pharmaceutical products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin involves multiple steps, starting from the precursor SaxagliptinThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of 3-Descarbonitrile 3-Acetamido Saxagliptin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
化学反応の分析
Types of Reactions: 3-Descarbonitrile 3-Acetamido Saxagliptin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
作用機序
3-Descarbonitrile 3-Acetamido Saxagliptin exerts its effects by inhibiting dipeptidyl peptidase-4. This enzyme is responsible for degrading incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting dipeptidyl peptidase-4, the compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .
類似化合物との比較
Saxagliptin: The parent compound from which 3-Descarbonitrile 3-Acetamido Saxagliptin is derived.
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in diabetes treatment.
Vildagliptin: A similar compound with a different chemical structure but similar mechanism of action
Uniqueness: 3-Descarbonitrile 3-Acetamido Saxagliptin is unique due to its specific structural modifications, which enhance its selectivity and potency as a dipeptidyl peptidase-4 inhibitor. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .
特性
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGHSWPMUQQJJL-YLZMWHHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)


![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)
